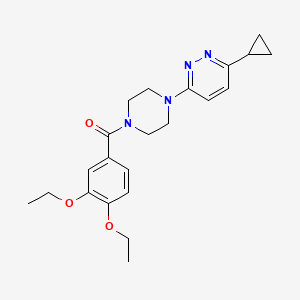

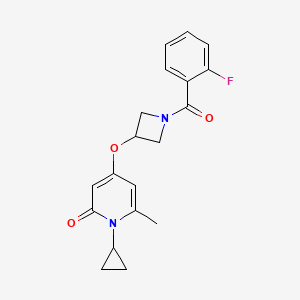

![molecular formula C18H26N2O4 B2995166 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940455-60-7](/img/structure/B2995166.png)

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid is a chemical compound with the molecular formula C18H26N2O4 . It has a molecular weight of 334.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.41 and a molecular formula of C18H26N2O4 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Pharmacological Tool and Antagonist Properties

Derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid represent a new class of cholecystokinin (CCK) antagonists, exemplified by lorglumide. This compound exhibits significant affinity for pancreatic CCK receptors, demonstrating competitive, specific, and potent antagonist properties across various biological systems. In vivo, lorglumide effectively antagonizes the contraction of the gall bladder and mitigates the satiety effect induced by CCK, showcasing its potential for therapeutic applications in conditions involving CCK (Makovec et al., 1987).

Crystal Engineering and Supramolecular Synthons

The interaction between anilic acids and dipyridyl compounds through a novel supramolecular synthon has been explored for crystal engineering purposes. The creation of complexes with unique hydrogen bonding patterns and stacking arrangements opens avenues for the development of new materials and understanding molecular interactions at the crystalline level (Zaman et al., 2001).

Isotopic Enrichment for Biologically Active Porphyrins

A synthetic scheme for the preparation of isotopomers of 5-amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in the biosynthesis of biologically active porphyrins, has been described. This methodology facilitates the generation of isotopically enriched compounds, crucial for research in photosynthesis, oxygen transport, and electron transport, highlighting the versatility of 5-oxopentanoic acid derivatives in biochemical studies (Shrestha‐Dawadi & Lugtenburg, 2003).

Key Pharmaceutical Intermediates

The optimized synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate for the production of new generation narcotic analgesics, demonstrates the utility of 4-oxopentanoic acid derivatives in the development of pharmacologically active compounds. This work underscores the role of these derivatives in streamlining the synthesis of complex pharmaceuticals (Kiricojevic et al., 2002).

Inhibition of Human Carbonic Anhydrase Isoenzymes

The synthesis and evaluation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have revealed their significant inhibitory activity against human carbonic anhydrase I and II isoenzymes. These findings contribute to the understanding of enzyme inhibition and the development of novel therapeutic agents targeting carbonic anhydrase (Oktay et al., 2016).

Safety and Hazards

properties

IUPAC Name |

5-[4-(dipropylcarbamoyl)anilino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSHPRZKTQFMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)

![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)